![molecular formula C22H37NO2 B11950970 n-[2-(Tetradecyloxy)phenyl]acetamide CAS No. 67990-10-7](/img/structure/B11950970.png)
n-[2-(Tetradecyloxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Tetradecyloxy)phenyl]acetamide: is an organic compound with the molecular formula C22H37NO2 and a molecular weight of 347.53 g/mol . It is characterized by the presence of a phenyl ring substituted with a tetradecyloxy group and an acetamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Tetradecyloxy)phenyl]acetamide typically involves the reaction of 2-(tetradecyloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(Tetradecyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetradecyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetamides.
Applications De Recherche Scientifique
Chemistry: N-[2-(Tetradecyloxy)phenyl]acetamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and proteins. Its long alkyl chain allows it to integrate into lipid bilayers, making it useful in membrane studies.
Industry: In the industrial sector, this compound may be used in the formulation of specialty chemicals and materials, particularly those requiring specific hydrophobic or amphiphilic properties.
Mécanisme D'action
The mechanism of action of N-[2-(Tetradecyloxy)phenyl]acetamide is not fully understood. its interactions with biological membranes suggest that it may affect membrane fluidity and permeability. The compound’s long alkyl chain allows it to embed within lipid bilayers, potentially disrupting membrane structure and function. Further research is needed to elucidate its molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 2-Tetradecoxyacetanilide
- N-(2-(Tetradecyloxy)phenyl)acetamide
- 2’-(Tetradecyloxy)acetanilide
Comparison: N-[2-(Tetradecyloxy)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring. Compared to similar compounds, it offers distinct hydrophobic and amphiphilic properties, making it suitable for specialized applications in chemistry and biology. Its long alkyl chain distinguishes it from shorter-chain analogs, providing different solubility and interaction characteristics .
Propriétés
Numéro CAS |
67990-10-7 |
|---|---|
Formule moléculaire |
C22H37NO2 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
N-(2-tetradecoxyphenyl)acetamide |
InChI |
InChI=1S/C22H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-16-19-25-22-18-15-14-17-21(22)23-20(2)24/h14-15,17-18H,3-13,16,19H2,1-2H3,(H,23,24) |
Clé InChI |
KRMVKLLDHVNWEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


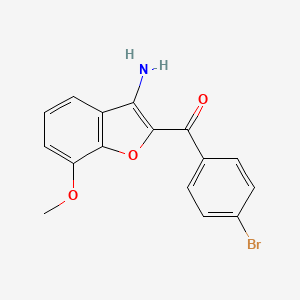

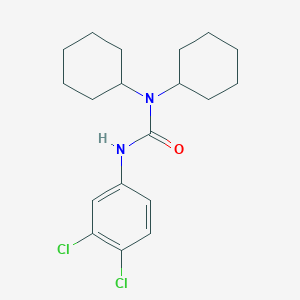
![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)



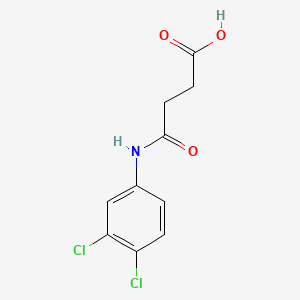
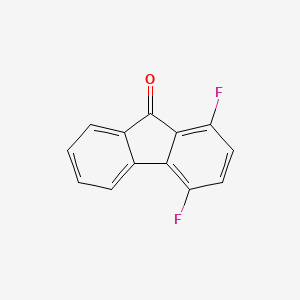
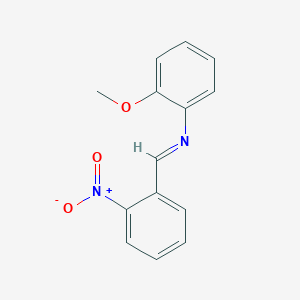



![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
